
5-bromo-2-chloro-N-(4-methyl-2-pyridinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-2-chloro-N-(4-methyl-2-pyridinyl)benzamide is a chemical compound with the molecular formula C8H7BrClNO. It is a solid substance at room temperature . The compound is used for industrial and scientific research purposes .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code1S/C8H7BrClNO/c1-11-8(12)6-4-5(9)2-3-7(6)10/h2-4H,1H3,(H,11,12) . This indicates the presence of bromine, chlorine, nitrogen, and oxygen atoms in the molecule, along with carbon and hydrogen. Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 248.51 .作用機序
The mechanism of action of 5-bromo-2-chloro-N-(4-methyl-2-pyridinyl)benzamide involves the inhibition of bromodomain-containing protein 4 (BRD4), which is a member of the bromodomain and extraterminal (BET) family of proteins. BRD4 plays a crucial role in the regulation of gene expression and is overexpressed in various cancers. Inhibition of BRD4 by this compound leads to the downregulation of oncogenic gene expression and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of using 5-bromo-2-chloro-N-(4-methyl-2-pyridinyl)benzamide in lab experiments is its potent and selective inhibition of BRD4, which makes it an ideal tool for studying the role of BRD4 in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 5-bromo-2-chloro-N-(4-methyl-2-pyridinyl)benzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Another direction is the identification of novel targets for this compound and the development of more potent and selective inhibitors of these targets. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-cancer, anti-inflammatory, and neuroprotective effects of this compound.
合成法
The synthesis of 5-bromo-2-chloro-N-(4-methyl-2-pyridinyl)benzamide involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 4-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound.
科学的研究の応用
5-bromo-2-chloro-N-(4-methyl-2-pyridinyl)benzamide has been identified as a potential therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders. It has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
Safety and Hazards
The safety data sheet for 5-bromo-2-chloro-N-(4-methyl-2-pyridinyl)benzamide suggests that it should be handled with care to avoid dust formation and inhalation. Contact with skin and eyes should be avoided, and personal protective equipment should be used. In case of accidental ingestion or contact, medical attention should be sought immediately .
特性
IUPAC Name |
5-bromo-2-chloro-N-(4-methylpyridin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c1-8-4-5-16-12(6-8)17-13(18)10-7-9(14)2-3-11(10)15/h2-7H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICWKLBEYPTDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-acetyl-N~1~-ethyl-N~1~-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-L-methioninamide](/img/structure/B6060950.png)
![[2-({3-bromo-4-[(4-chlorobenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6060958.png)
![methyl 2-(5-{[2-[(2-chlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B6060966.png)
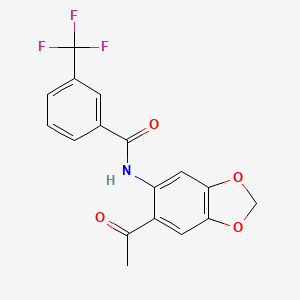
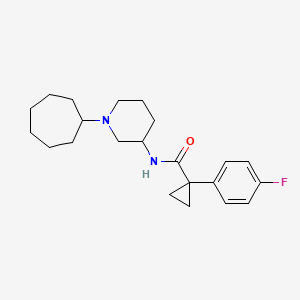
![7-chloro-2-[4-(2-ethoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B6060977.png)
![2-methyl-5-(1-naphthyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6060980.png)

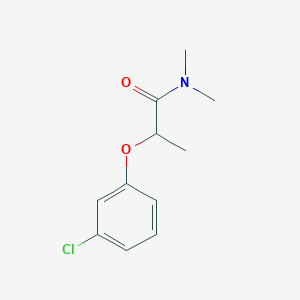
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6060983.png)
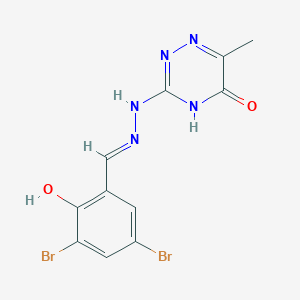
![N-(4-chlorophenyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B6061003.png)
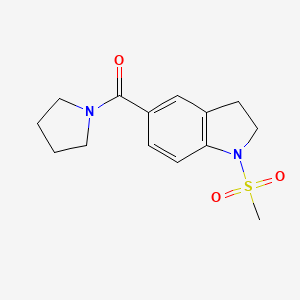
![1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(methoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B6061035.png)